molecular formula C19H13NO2 B12499676 3-Methoxy-5H-benzofuro[3,2-c]carbazole

3-Methoxy-5H-benzofuro[3,2-c]carbazole

Cat. No.: B12499676
M. Wt: 287.3 g/mol
InChI Key: GEGQLKBSDRGNSQ-UHFFFAOYSA-N
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Description

3-Methoxy-5H-benzofuro[3,2-c]carbazole is a complex organic compound with the molecular formula C₁₉H₁₃NO₂ This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety and a carbazole core

Preparation Methods

The synthesis of 3-Methoxy-5H-benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

    Introduction of the Carbazole Core: The carbazole core is introduced through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-Methoxy-5H-benzofuro[3,2-c]carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonating agents.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at specific positions on the molecule.

Scientific Research Applications

3-Methoxy-5H-benzofuro[3,2-c]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-5H-benzofuro[3,2-c]carbazole in organic electronics involves its ability to undergo efficient reverse intersystem crossing, which enhances its fluorescence properties. This process is facilitated by the unique multi-resonance structure of the compound, allowing for efficient energy transfer and emission of light. The molecular targets and pathways involved in its biological applications are still under investigation, but its interactions with various enzymes and receptors are of particular interest.

Comparison with Similar Compounds

3-Methoxy-5H-benzofuro[3,2-c]carbazole can be compared with other similar compounds, such as:

    5H-benzofuro[3,2-c]carbazole: Lacks the methoxy group, resulting in different electronic and optical properties.

    3-Hydroxy-5H-benzofuro[3,2-c]carbazole:

    3-Methyl-5H-benzofuro[3,2-c]carbazole: The methyl group provides different steric and electronic effects compared to the methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and makes it particularly suitable for applications in organic electronics and materials science.

Properties

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

3-methoxy-5H-[1]benzofuro[3,2-c]carbazole

InChI

InChI=1S/C19H13NO2/c1-21-11-6-7-14-16(10-11)20-15-9-8-13-12-4-2-3-5-17(12)22-19(13)18(14)15/h2-10,20H,1H3

InChI Key

GEGQLKBSDRGNSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=CC4=C3OC5=CC=CC=C45

Origin of Product

United States

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